molecular formula C8H9ClN2 B1379902 2-(Chloromethyl)-4-cyclopropylpyrimidine CAS No. 1402149-14-7

2-(Chloromethyl)-4-cyclopropylpyrimidine

Cat. No.: B1379902
CAS No.: 1402149-14-7
M. Wt: 168.62 g/mol
InChI Key: SIBYOBOZLMRLFH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclopropylpyrimidine is a substituted pyrimidine derivative characterized by a chloromethyl group (-CH₂Cl) at the 2-position and a cyclopropyl ring at the 4-position of the pyrimidine scaffold. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the cyclopropyl substituent contributes steric and electronic effects that influence solubility and stability .

This gap highlights the need for comparative analysis with structurally analogous compounds to infer its properties and applications.

Properties

IUPAC Name

2-(chloromethyl)-4-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYOBOZLMRLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.

    Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions. One common method involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using diazomethane or similar reagents in the presence of a transition metal catalyst like rhodium or copper.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-4-cyclopropylpyrimidine would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acid derivatives.

    Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-(Chloromethyl)-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against certain types of cancer or viral infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-cyclopropylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compounds listed in exhibit structural similarities to 2-(Chloromethyl)-4-cyclopropylpyrimidine, with Tanimoto similarity scores ranging from 0.70 to 0.83 (calculated using molecular fingerprint-based algorithms). Key comparable compounds include:

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference CAS
4-Chloro-2-methyl-6-phenylpyrimidine Cl (4), CH₃ (2), Ph (6) 0.83 Intermediate in agrochemical synthesis [73576-33-7]
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), iPr (6), NH₂ (2) 0.81 Antiviral agent precursor [26032-72-4]
2,4-Dichloro-6-phenylpyrimidine Cl (2,4), Ph (6) 0.79 Ligand in coordination chemistry [5600-21-5]
4-Chloro-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), NH₂ (2) 0.75 Building block for kinase inhibitors [29509-92-0]

Key Observations :

  • Substituent Position: The placement of functional groups significantly impacts reactivity. For example, 2,4-Dichloro-6-phenylpyrimidine’s dual chlorine atoms at the 2- and 4-positions increase electrophilicity compared to mono-chlorinated analogs, enhancing cross-coupling reactivity .
  • Cyclopropyl vs.
  • Chloromethyl vs. Chloro : The chloromethyl group (-CH₂Cl) offers a reactive site for further functionalization (e.g., alkylation), whereas simple chloro substituents (-Cl) are more stable but less versatile in synthesis .

Physicochemical Properties

Predicted Collision Cross Section (CCS) values for the adducts of 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine (a structurally close analog) are provided in . These CCS values, derived from ion mobility spectrometry, reflect molecular size and shape in the gas phase:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 203.01373 137.7
[M+Na]+ 224.99567 154.6
[M-H]- 200.99917 147.1

Comparatively, compounds with bulkier substituents (e.g., phenyl groups) would exhibit higher CCS values due to increased steric bulk, impacting their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-4-cyclopropylpyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, chloromethylation of a pre-formed pyrimidine ring using reagents like chloromethyl ether under controlled acidic conditions. Optimization includes adjusting temperature (e.g., 0–5°C to minimize side reactions) and using catalysts such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity . Solvent choice (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropyl protons (e.g., δ 0.78–0.96 ppm for cyclopropyl-CH₂) and chloromethyl resonances (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ calc’d vs. observed) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the cyclopropyl group and confirms bond angles . Conflicting data (e.g., melting point discrepancies) should be cross-validated via DSC or comparative literature analysis .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store under inert gas (Ar) at –20°C to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental release .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodological Answer : The cyclopropyl group introduces ring strain (~27 kcal/mol), increasing reactivity in ring-opening reactions. Its electron-withdrawing nature (via σ*-orbital conjugation) polarizes the pyrimidine ring, enhancing electrophilicity at the C4 position. Steric effects can be quantified using DFT calculations (e.g., Hirshfeld surface analysis) to predict binding affinities in catalysis or medicinal chemistry .

Q. What are the common side reactions during functionalization of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions : Hydrolysis of the chloromethyl group to hydroxymethyl under aqueous conditions; cyclopropane ring opening under strong acids/bases.
  • Mitigation : Use anhydrous solvents (e.g., DMF), low temperatures, and protective groups (e.g., silyl ethers) for sensitive intermediates. Monitor reaction progress via TLC or in-situ IR .

Q. How can computational chemistry methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the chloromethyl site. Molecular docking studies assess steric compatibility in enzyme-binding pockets, guiding drug design . PubChem’s computed properties (e.g., logP, polar surface area) inform solubility and bioavailability predictions .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ICH guidelines for stability testing). Use orthogonal methods:

  • Solubility : Compare shake-flask vs. HPLC-derived values .
  • Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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